
3-Isoamyl-6-methyl-2-heptyl Myristate
Overview
Description
3-Isoamyl-6-methyl-2-heptyl Myristate is a biochemical reagent known for its use in various scientific research applications. It is a colorless to almost colorless clear liquid with a molecular formula of C27H54O2 and a molecular weight of 410.73 g/mol . This compound is also referred to as 3-Isoamyl-6-methyl-2-heptyl Tetradecanoate or Myristic Acid 3-Isoamyl-6-methyl-2-heptyl Ester .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isoamyl-6-methyl-2-heptyl Myristate typically involves the esterification of myristic acid with 3-Isoamyl-6-methyl-2-heptyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction mixture is then purified through distillation or recrystallization to obtain the desired product with high purity.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction is carried out in large reactors with continuous monitoring of temperature and pressure to ensure optimal yield and purity. The final product is then subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
3-Isoamyl-6-methyl-2-heptyl Myristate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols are used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and alcohols.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
3-Isoamyl-6-methyl-2-heptyl Myristate is utilized in a wide range of scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in the study of lipid metabolism and as a component in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a carrier in drug delivery systems.
Industry: Used in the formulation of cosmetics and personal care products due to its emollient properties
Mechanism of Action
The mechanism of action of 3-Isoamyl-6-methyl-2-heptyl Myristate involves its interaction with lipid membranes and enzymes. It can modulate the fluidity of cell membranes and influence the activity of membrane-bound enzymes. The compound’s ester group can undergo hydrolysis to release myristic acid and 3-Isoamyl-6-methyl-2-heptyl alcohol, which can further participate in metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-Isoamyl-6-methyl-2-heptyl Palmitate
- 3-Isoamyl-6-methyl-2-heptyl Stearate
- 3-Isoamyl-6-methyl-2-heptyl Laurate
Uniqueness
Compared to similar compounds, 3-Isoamyl-6-methyl-2-heptyl Myristate has a unique balance of hydrophobic and hydrophilic properties, making it particularly effective as an emollient in cosmetic formulations. Its specific molecular structure also allows for distinct interactions with biological membranes, enhancing its utility in biochemical and medical research .
Biological Activity
Overview
3-Isoamyl-6-methyl-2-heptyl Myristate (CAS Number: 88332-30-3) is a biochemical reagent recognized for its diverse applications in life sciences, particularly in biological research and medicinal chemistry. This compound is characterized by its molecular formula and a molecular weight of 410.73 g/mol. It exists as a colorless to nearly colorless liquid and is primarily utilized in studies involving lipid metabolism, drug delivery systems, and as an emollient in cosmetic formulations .
The biological activity of this compound is largely attributed to its interaction with lipid membranes and enzymes. The compound modulates the fluidity of cell membranes, which can influence the activity of membrane-bound enzymes. Upon hydrolysis, it releases myristic acid and isoamyl alcohol, both of which are involved in various metabolic pathways .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. Its mechanism involves disrupting the integrity of microbial cell membranes, leading to cell lysis. This property makes it a candidate for further exploration in antimicrobial formulations .
Lipid Metabolism
Studies have shown that this compound plays a role in lipid metabolism, potentially influencing lipid profiles in biological systems. Its ester group can be hydrolyzed to yield fatty acids, which are crucial for various metabolic processes.
Case Studies
- Antimicrobial Activity : A study highlighted the compound's effectiveness against various microorganisms, demonstrating significant inhibition of bacterial growth through membrane disruption mechanisms .
- Lipid Interaction : Research on lipid bilayers revealed that this compound alters membrane fluidity, which may impact enzyme activity associated with lipid metabolism.
Tables of Data
Property | Value |
---|---|
Molecular Formula | C27H54O2 |
Molecular Weight | 410.73 g/mol |
Density | 0.85 g/cm³ |
Boiling Point | 424.34 °C at 760 mmHg |
Flash Point | 205 °C |
LogP | 9.1078 |
Applications in Research
This compound is employed across various fields:
Properties
IUPAC Name |
[6-methyl-3-(3-methylbutyl)heptan-2-yl] tetradecanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H54O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-27(28)29-25(6)26(21-19-23(2)3)22-20-24(4)5/h23-26H,7-22H2,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHAGSLRTFDBCLA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OC(C)C(CCC(C)C)CCC(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H54O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10659760 | |
Record name | 6-Methyl-3-(3-methylbutyl)heptan-2-yl tetradecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10659760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88332-30-3 | |
Record name | 6-Methyl-3-(3-methylbutyl)heptan-2-yl tetradecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10659760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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